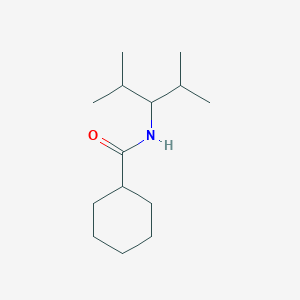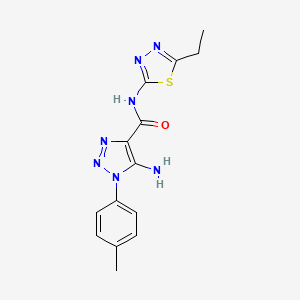![molecular formula C14H18N4O3S B4747267 ethyl {[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4747267.png)
ethyl {[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
Vue d'ensemble
Description
Ethyl {[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ethyl {[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood. However, it has been suggested that this compound exerts its antifungal activity by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. In addition, it has been suggested that this compound inhibits the activity of protein tyrosine phosphatase 1B by binding to the active site of the enzyme.
Biochemical and Physiological Effects
Ethyl {[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to have antifungal activity against various fungal strains. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl {[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate in lab experiments is its high purity and stability. This compound is readily available and can be synthesized in good yield. However, one of the limitations of using this compound is its potential toxicity, which may require special handling and disposal procedures.
Orientations Futures
There are various future directions for the study of ethyl {[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate. One potential direction is the further study of its potential applications in the treatment of cancer and diabetes. In addition, the mechanism of action of this compound needs to be fully understood to facilitate the development of more potent and selective inhibitors. Furthermore, the potential toxicity of this compound needs to be thoroughly investigated to ensure its safe use in various applications.
Conclusion
Ethyl {[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to facilitate its safe and effective use in various applications.
Applications De Recherche Scientifique
Ethyl {[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antifungal agent and an inhibitor of protein tyrosine phosphatase 1B, which is a potential target for the treatment of type 2 diabetes. In addition, this compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
ethyl 2-[[4-(3-hydroxypropyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-2-21-12(20)10-22-14-17-16-13(18(14)8-3-9-19)11-4-6-15-7-5-11/h4-7,19H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTPKFSPOLFBDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CCCO)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl {[4-(3-hydroxypropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4747199.png)
![N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide](/img/structure/B4747211.png)
![4-[3-(3,5-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4747216.png)
![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4747217.png)

![5-ethyl-N-{4-[N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}-3-thiophenecarboxamide](/img/structure/B4747232.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}acetamide](/img/structure/B4747236.png)

![N-(2-ethoxyphenyl)-2-[hydroxy(diphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4747241.png)

![N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4747251.png)
![ethyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4747256.png)

![3-cyclopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole](/img/structure/B4747264.png)